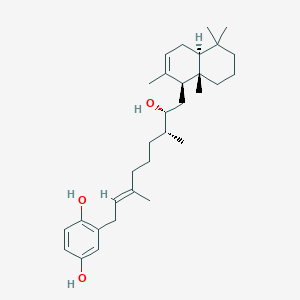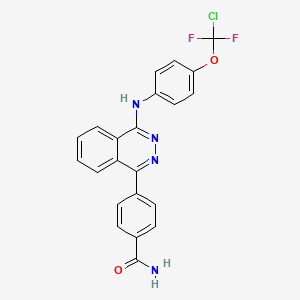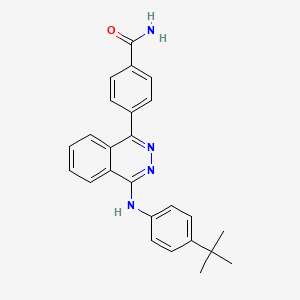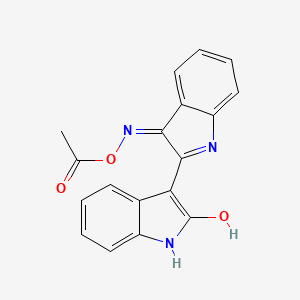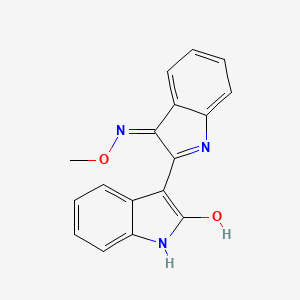
Indirubin-3-methoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indirubin-3-methoxime is a derivative of indirubin, a naturally occurring compound found in the indigo plant. Indirubin and its derivatives have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties . This compound, in particular, has shown promising results in various scientific research applications due to its enhanced bioactivity and stability compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin-3-methoxime typically involves the reaction of indirubin with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3-methoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various oxime, amine, and substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Indirubin-3-methoxime exerts its effects primarily through the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. These enzymes play crucial roles in cell cycle regulation and apoptosis. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it modulates the NF-κB signaling pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Indirubin: The parent compound with similar biological activities but lower potency.
Indirubin-3’-monoxime: Another derivative with enhanced inhibitory activity towards cyclin-dependent kinases.
Indirubin-5-sulfonate: Known for its water solubility and potential therapeutic applications.
Uniqueness: Indirubin-3-methoxime stands out due to its improved stability and bioactivity compared to indirubin. Its ability to inhibit multiple kinases and modulate key signaling pathways makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H13N3O2/c1-22-20-15-11-7-3-5-9-13(11)18-16(15)14-10-6-2-4-8-12(10)19-17(14)21/h2-9,19,21H,1H3/b20-15- |
InChI Key |
DLJNVUXERDSYFS-HKWRFOASSA-N |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Canonical SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)
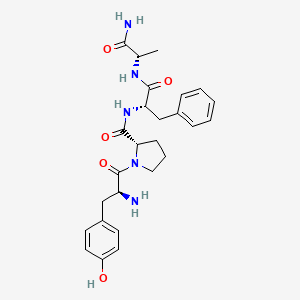


![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

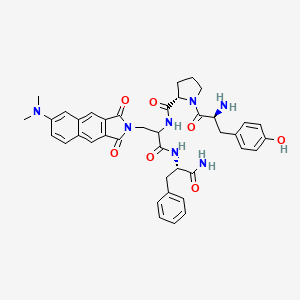
![(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10849374.png)
![[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)
